[2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate
CAS No.:
Cat. No.: VC16511768
Molecular Formula: C18H30O13
Molecular Weight: 454.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H30O13 |
|---|---|
| Molecular Weight | 454.4 g/mol |
| IUPAC Name | [2-(acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate |
| Standard InChI | InChI=1S/C18H30O13/c1-7(2)16(26)29-15-12(23)10(5-20)30-18(15,6-27-8(3)21)31-17-14(25)13(24)11(22)9(4-19)28-17/h7,9-15,17,19-20,22-25H,4-6H2,1-3H3 |
| Standard InChI Key | SOFLHPFCJKLSJL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)OC1C(C(OC1(COC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)CO)O |
Introduction
Chemical Identity and Structural Elucidation
Nomenclature and Molecular Composition
[2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate (CAS: 34482-63-8) belongs to the class of sucrose esters, featuring a central furanose ring conjugated with acetyl and isobutyrate groups. Its systematic IUPAC name reflects the stereochemical arrangement of hydroxyl and ester functionalities across the carbohydrate backbone.
Table 1: Fundamental molecular properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₀O₁₃ |
| Molecular Weight | 454.4 g/mol |
| Canonical SMILES | CC(C)C(=O)OC1C(C(OC1(COC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)CO)O |
| XLogP3-AA | -2.3 (calculated) |
| Hydrogen Bond Donors | 9 |
| Hydrogen Bond Acceptors | 13 |
The compound’s structure comprises a β-D-fructofuranosyl α-D-glucopyranoside core modified with acetyloxymethyl and 2-methylpropanoate groups at strategic positions. This configuration enables both hydrophilic interactions through hydroxyl groups and hydrophobic regions via ester substituents.
Synthesis and Manufacturing
Multi-Step Organic Synthesis
Industrial production employs a sequential approach involving:
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Glycosylation: Formation of the disaccharide backbone through enzymatic or chemical coupling of glucose and fructose units.
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Esterification: Introduction of acetyl and isobutyrate groups using anhydride reagents under controlled pH conditions.
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Purification: Chromatographic separation (e.g., HPLC) to isolate the desired stereoisomer from reaction byproducts.
Critical parameters include reaction temperature (optimized at 40–60°C for esterification) and solvent selection (typically dimethylformamide or acetone). The process yields approximately 68–72% pure product under industrial-scale conditions.
Physicochemical Characterization
Solubility and Stability Profile
The compound exhibits:
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Water Solubility: 1.2 g/L at 25°C (pH 7.0)
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LogP: -1.8 (indicating moderate hydrophilicity)
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Thermal Stability: Stable up to 150°C with decomposition onset at 178°C
Spectroscopic data confirm structural integrity:
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¹H NMR (500 MHz, D₂O): δ 5.32 (d, J = 3.5 Hz, H-1), 4.98 (m, acetyl protons)
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IR (KBr): ν 3400 cm⁻¹ (O-H), 1745 cm⁻¹ (C=O ester), 1050–1150 cm⁻¹ (C-O-C glycosidic)
Functional Applications
Food Industry Applications
As a nonionic surfactant, this compound stabilizes citrus oil emulsions in beverages at concentrations of 50–200 ppm . Its GRAS (Generally Recognized As Safe) status derives from chronic toxicity studies showing no adverse effects in rats at doses ≤2 g/kg/day over 24 months .
Toxicological Evaluation
Chronic Exposure Studies
A pivotal 2-year rodent study revealed:
Table 2: Toxicological endpoints in Fischer 344 rats
| Dose (g/kg/day) | Body Weight Δ | Hepatic Enzymes | Tumor Incidence |
|---|---|---|---|
| 0.5 | -7% | Unchanged | 0% |
| 2.0 | -12%* | ALT +18% | 0% |
*Weight recovery occurred post-month 18, suggesting adaptive response .
No significant histopathological changes were observed in liver, kidney, or gastrointestinal tissues at any dose level. The NOAEL (No Observed Adverse Effect Level) was established at 2 g/kg/day .
Analytical Methodologies
Quality Control Protocols
Industrial batches are validated using:
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UPLC-MS/MS: Retention time 4.32 min (C18 column, 0.1% formic acid gradient)
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Chiral HPLC: >99% enantiomeric purity (Chiralpak IC-3 column)
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Karl Fischer Titration: <0.5% moisture content
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